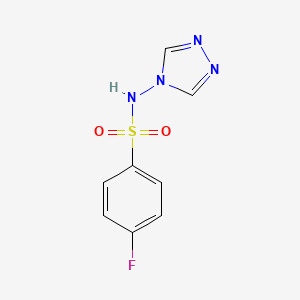

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide (FSBA) is a small molecule that has been studied extensively in recent years due to its potential applications in medicinal chemistry. FSBA is a sulfonamide derivative containing a fluorine atom at the para position of the benzene ring and a 4H-1,2,4-triazol-4-yl group at the nitrogen atom. It has been found to be a potent inhibitor of enzymes of the cytochrome P450 family, which are important for drug metabolism. In addition, FSBA has also been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and for its ability to modulate the activity of various other enzymes.

Scientific Research Applications

Antitumor Activity

This compound has been evaluated for its potential in cancer treatment. Studies have shown that derivatives of 1,2,4-triazole exhibit cytotoxic activities against tumor cell lines . The presence of the 4-fluoro group on the benzene ring could potentially enhance these properties, making it a candidate for further research in antitumor drugs.

Antibiotic and Pesticide Detection

Coordination polymers based on similar triazole compounds have been synthesized for the detection of antibiotics and pesticides . The sulfonamide group in 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide could be utilized to develop sensitive detection systems for environmental monitoring.

Mechanism of Action

Target of Action

Similar triazole derivatives have been reported to interact with cancer-related targets such as aromatase and lipoxygenase enzymes .

Mode of Action

It is known that triazole derivatives can interact with their targets due to their ion chelating property . The additional nitrogen atom (NH group) of the triazole ring compared to thiadiazole is capable of hydrogen binding to the receptor .

Biochemical Pathways

It is known that triazole derivatives can influence various biochemical pathways due to their ability to interact with different targets .

Pharmacokinetics

It is known that the introduction of a triazole ring can critically influence pharmacodynamic and pharmacokinetic properties, reinforce drug-receptor interactions, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism .

Result of Action

Some triazole derivatives have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the presence of other substances in the environment, such as organic pollutants, can potentially interact with the compound .

properties

IUPAC Name |

4-fluoro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-5-10-11-6-13/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQKNLQRUWZTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)

![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)

![2-Chloro-1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2896199.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2896207.png)

![Ethyl 4-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2896216.png)

![Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate](/img/structure/B2896217.png)